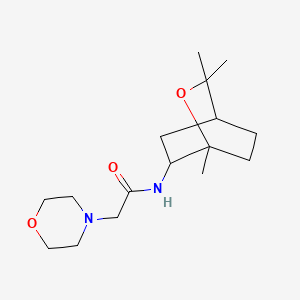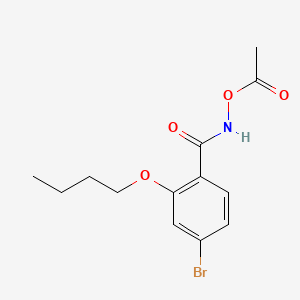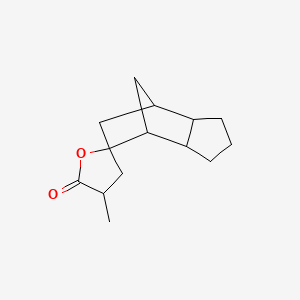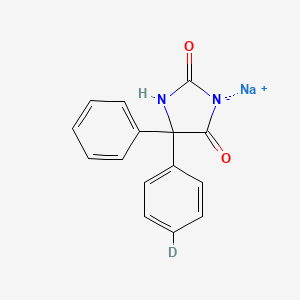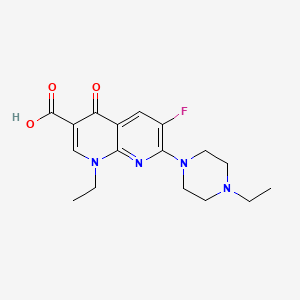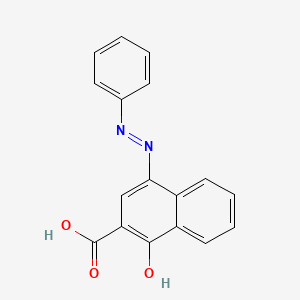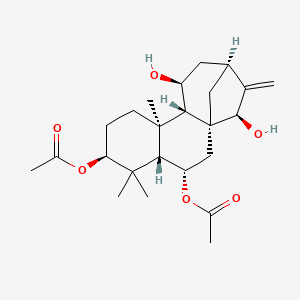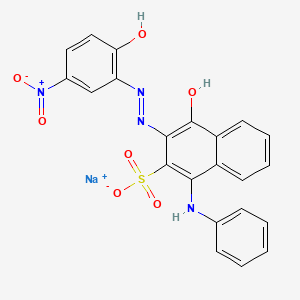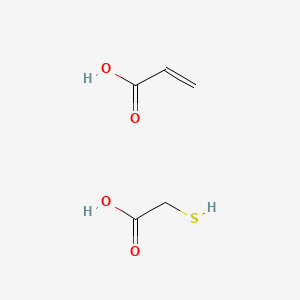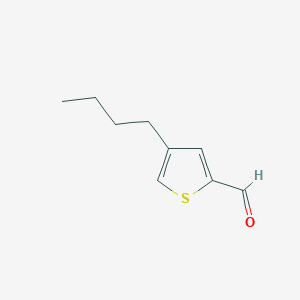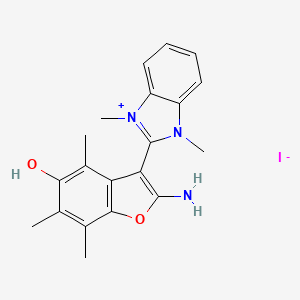
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide is a complex organic compound that belongs to the class of benzimidazolium salts. This compound is characterized by its unique structure, which includes a benzimidazolium core substituted with a benzofuran moiety. The presence of iodine as a counterion adds to its distinct chemical properties. This compound is of interest in various fields of scientific research due to its potential biological and chemical applications.
准备方法
The synthesis of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide typically involves a multi-step process:
Synthesis of the Benzofuran Moiety: The benzofuran component can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. Common starting materials include substituted phenols and aldehydes.
Formation of the Benzimidazole Core: The benzimidazole core is usually formed by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Quaternization: The final step involves the quaternization of the benzimidazole nitrogen with methyl iodide to form the benzimidazolium salt. This reaction is typically carried out in an organic solvent such as acetonitrile or dimethylformamide under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of catalysts and advanced purification techniques.
化学反应分析
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically targets the hydroxyl group on the benzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the benzimidazolium core or the benzofuran moiety, depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazolium nitrogen or the benzofuran ring. Common reagents include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has potential applications in biological research due to its ability to interact with biomolecules. It may be used in studies involving enzyme inhibition or as a fluorescent probe.
Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including antimicrobial and anticancer activities. Further research is needed to fully understand its therapeutic potential.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用机制
The mechanism of action of 1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide involves its interaction with specific molecular targets. The benzimidazolium core can interact with nucleic acids and proteins, potentially inhibiting their function. The benzofuran moiety may contribute to the compound’s ability to generate reactive oxygen species, leading to oxidative stress in cells. These interactions can affect various cellular pathways, including those involved in cell proliferation and apoptosis.
相似化合物的比较
1H-Benzimidazolium, 2-(2-amino-5-hydroxy-4,6,7-trimethyl-3-benzofuranyl)-1,3-dimethyl-, iodide can be compared with other similar compounds, such as:
Benzimidazole Derivatives: Compounds like 2-aminobenzimidazole and 2-methylbenzimidazole share the benzimidazole core but lack
属性
CAS 编号 |
82191-93-3 |
|---|---|
分子式 |
C20H22IN3O2 |
分子量 |
463.3 g/mol |
IUPAC 名称 |
2-amino-3-(1,3-dimethylbenzimidazol-3-ium-2-yl)-4,6,7-trimethyl-1-benzofuran-5-ol;iodide |
InChI |
InChI=1S/C20H21N3O2.HI/c1-10-11(2)18-15(12(3)17(10)24)16(19(21)25-18)20-22(4)13-8-6-7-9-14(13)23(20)5;/h6-9,21,24H,1-5H3;1H |
InChI 键 |
UILPTNREWYFRES-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(C(=C1O)C)C(=C(O2)N)C3=[N+](C4=CC=CC=C4N3C)C)C.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



